molecular formula C9H12N2O B2924044 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 1782903-15-4

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2924044
CAS No.: 1782903-15-4
M. Wt: 164.208
InChI Key: MMASJHCQFADYJE-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is a high-value pyrazole-based chemical intermediate designed for advanced pharmaceutical and life science research. This compound features a cyclopropyl substituent, a structural motif often utilized in medicinal chemistry to fine-tune properties like metabolic stability and lipophilicity in drug candidates . The pyrazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in numerous therapeutic agents . As a key building block, this ketone is primarily used in the synthesis of more complex molecules. Its structure suggests potential application in developing compounds for oncological research, given that closely related pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a promising target in anticancer drug discovery . Furthermore, pyrazole derivatives are extensively investigated for a range of other biological activities, including antiviral, anti-inflammatory, and antibacterial effects, making this intermediate a versatile tool for constructing novel chemical entities for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-cyclopropyl-1-methylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(12)8-5-9(7-3-4-7)11(2)10-8/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMASJHCQFADYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with acetylacetone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound featuring a pyrazole ring and a cyclopropyl group. It has a molecular weight of approximately 164.20 g/mol and a molecular formula of C9H12N2OC_9H_{12}N_2O. This compound is investigated for potential applications in medicinal chemistry and organic synthesis due to its chemical properties and biological activities.

Potential Applications

  • Antimicrobial and Antifungal Properties: Research indicates that this compound has potential antimicrobial and antifungal properties. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, which may lead to changes in their activity and subsequent biological effects.
  • Cosmetic Product Development: Experimental design techniques are effective tools in developing stable, safe, and effective cosmetic products . Such products undergo thorough investigations regarding safety and effectiveness before introduction to the market .

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
3-Amino-5-cyclopropyl-1H-pyrazoleContains a cyclopropyl group and pyrazole ringDifferent functional groups attached
5-Cyclopropyl-2-methyl-1H-pyrazol-3-oneSimilar structure with different functional groupVariation in reactivity due to functional group
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanoneContains a pyrazole ring with different substituentsDistinct substituents alter chemical behavior

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its cyclopropyl substituent , a feature absent in most analogs. Key comparisons include:

1-(1-Methyl-1H-pyrazol-5-yl)ethanone (C₆H₈N₂O, MW 124.14 g/mol): Lacks the cyclopropyl group; instead, the pyrazole has a hydrogen at position 3. Simpler structure with lower molecular weight and reduced steric hindrance, likely enhancing solubility in polar solvents compared to the cyclopropyl analog .

The dihydro-pyrazole ring introduces conformational rigidity, contrasting with the planar pyrazole in the target compound .

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one (C₁₃H₁₄N₂O₂, MW 230.26 g/mol): A propanone chain replaces ethanone, elongating the ketone moiety.

1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone (C₂₄H₂₂N₂O₃S, MW 418.51 g/mol): Phenylsulfonyl substituent introduces strong electron-withdrawing effects, which may increase electrophilicity of the ketone compared to the cyclopropyl analog .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound C₉H₁₂N₂O 164.21 5-Cyclopropyl, 1-methyl High strain (cyclopropane), moderate polarity
1-(1-Methyl-1H-pyrazol-5-yl)ethanone C₆H₈N₂O 124.14 None at position 5 Higher solubility in polar solvents
1-[5-(2-Chlorophenyl)...]ethanone C₁₂H₁₃ClN₂O₂ 252.70 5-(2-Chlorophenyl), 5-hydroxy Enhanced hydrogen bonding, crystalline
1-(5-Hydroxy-3-methyl-1-phenyl...) C₁₃H₁₄N₂O₂ 230.26 5-Hydroxy, 1-phenyl Propanone chain; ethanol solvate formation
1-[1-(3-Methylphenyl)-5-phenyl...] C₂₄H₂₂N₂O₃S 418.51 4-Phenylsulfonyl Electron-withdrawing groups; higher stability

Biological Activity

Overview

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative with the molecular formula C9H12N2O. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and possible therapeutic effects. The unique structure, featuring a cyclopropyl group and a pyrazole ring, contributes to its distinct chemical properties and biological interactions.

PropertyValue
Molecular FormulaC9H12N2O
Molecular Weight164.21 g/mol
Boiling Point301.8 ± 30.0 °C (Predicted)
Density1.24 ± 0.1 g/cm³ (Predicted)
pKa0.32 ± 0.10 (Predicted)

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as cyclopropyl hydrazine with acetylacetone, under controlled conditions using solvents like ethanol and catalysts such as acetic acid . This method facilitates the formation of the pyrazole ring and is optimized for yield and purity through purification techniques like recrystallization.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungal species, making it a candidate for further development in pharmaceutical applications targeting infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects. For instance, it may act as an inhibitor or activator depending on the target protein involved .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans . The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for therapeutic use, indicating potential as a broad-spectrum antimicrobial agent .

Evaluation of Therapeutic Potential

Another investigation explored the compound's potential in treating chronic pain by targeting adenylyl cyclase type 1 (AC1), which is involved in pain signaling pathways. The compound exhibited selective inhibition of AC1 activity with an IC50 value comparable to existing inhibitors, suggesting its viability for further development in analgesic therapies .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
3-Amino-5-cyclopropyl-1H-pyrazole Moderate antimicrobial properties
5-Cyclopropyl-2-methyl-1H-pyrazol-3-one Antifungal activity noted
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Significant cytotoxicity against cancer cell lines

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